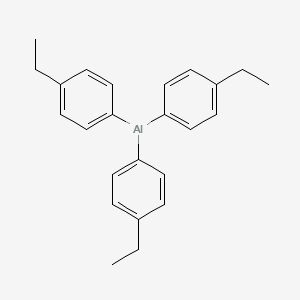
2-Chlorohexa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorohexa-2,4-dienoic acid is an organic compound characterized by the presence of a chlorine atom attached to a conjugated diene system. This compound is a derivative of sorbic acid, which is known for its antimicrobial properties. The structure of this compound includes a six-carbon chain with double bonds at the 2nd and 4th positions and a carboxylic acid group at the terminal position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorohexa-2,4-dienoic acid typically involves the chlorination of hexa-2,4-dienoic acid. This can be achieved through the reaction of hexa-2,4-dienoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorohexa-2,4-dienoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation Reactions: The double bonds can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Diels-Alder reactions typically require elevated temperatures and the presence of a suitable dienophile.
Oxidation: Oxidizing agents like KMnO4 or OsO4 in aqueous or organic solvents.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Addition: Formation of cyclohexene derivatives.
Oxidation: Formation of epoxides or diols.
Applications De Recherche Scientifique
2-Chlorohexa-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Chlorohexa-2,4-dienoic acid involves its interaction with biological molecules through its reactive double bonds and chlorine atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The conjugated diene system allows for resonance stabilization, making the compound more reactive towards electrophilic and nucleophilic attacks.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-2,4-dienoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromohexa-2,4-dienoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Sorbic acid: A parent compound with antimicrobial properties, but without the chlorine substitution.
Uniqueness
2-Chlorohexa-2,4-dienoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propriétés
| 114607-25-9 | |
Formule moléculaire |
C6H7ClO2 |
Poids moléculaire |
146.57 g/mol |
Nom IUPAC |
2-chlorohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7ClO2/c1-2-3-4-5(7)6(8)9/h2-4H,1H3,(H,8,9) |
Clé InChI |
ZINGPVGWKVTAAC-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=C(C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



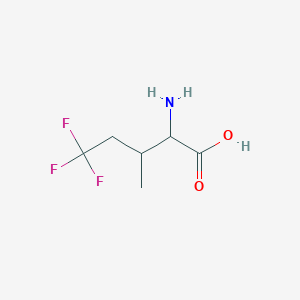

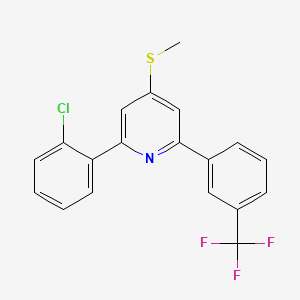

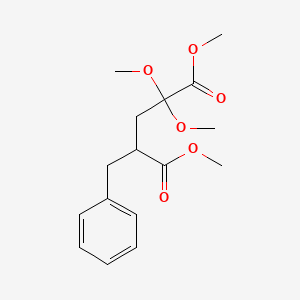

![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)

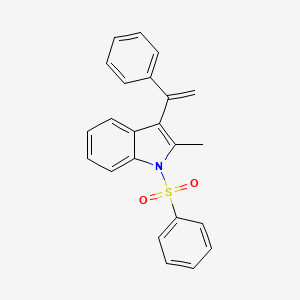
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
